![molecular formula C11H22N2O4S B596318 Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate CAS No. 1262310-00-8](/img/structure/B596318.png)
Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is a chemical compound with the molecular formula C11H22N2O4S . It has a molecular weight of 278.367 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group and a methylsulfonyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate has a molecular weight of 278.37 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Organic Synthesis and Intermediates
Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate and its derivatives are often used in the synthesis of complex organic molecules. For instance, they serve as key intermediates in the synthesis of Vandetanib, a therapeutic agent, through processes that include acylation, sulfonation, and substitution, with the total yield of the steps reported as 20.2% (Min Wang et al., 2015). Similarly, they play a role in the synthesis of potential anti-malarial agents, where the molecular conformation and intermolecular hydrogen bonding are critical for generating activity (W. Cunico et al., 2009).
Process Development and Scale-Up
In the context of process development, such compounds are synthesized through efficient one-pot, two-step telescoped sequences, demonstrating practical applications in the manufacture of inhibitors for lymphocyte function-associated antigen 1. A modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been described, showing over 50% overall isolated yield and high purity (Wenjie Li et al., 2012).
Asymmetric Synthesis
The asymmetric Mannich reaction involving tert-butyl phenyl(phenylsulfonyl)methylcarbamate showcases its use in creating chiral amino carbonyl compounds, highlighting the significance in the synthesis of chiral intermediates and the importance of purification and waste disposal techniques (J. Yang et al., 2009).
Catalytic Properties and Chemical Transformations
Compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derivatives of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate, exhibit behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis (Xavier Guinchard et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, such compounds are involved in the synthesis of inhibitors, such as p38 MAP kinase inhibitors, which are potentially useful for treating conditions like rheumatoid arthritis and psoriasis. The synthesis involves chemoselective reactions and highlights the importance of chemoselectivity in medicinal chemistry (John Y. L. Chung et al., 2006).
properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-6-5-7-13(8-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYFDFIFACOEAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.